N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 921998-70-1) is a synthetic hybrid molecule that fuses a 2-oxo-2H-chromene-3-carboxamide (coumarin‑3‑carboxamide) moiety with an N‑ethyl‑1,2,3,4‑tetrahydroquinolin‑2‑one scaffold. The 2‑oxo‑2H‑chromene‑3‑carboxamide substructure is a recognized pharmacophore associated with anticancer and anti‑Helicobacter pylori activities, while the tetrahydroquinolin‑2‑one core is frequently exploited in CNS‑active ligands and kinase inhibitors.

Molecular Formula C21H18N2O4
Molecular Weight 362.385
CAS No. 921998-70-1
Cat. No. B2922008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
CAS921998-70-1
Molecular FormulaC21H18N2O4
Molecular Weight362.385
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C21H18N2O4/c1-2-23-17-9-8-15(11-13(17)7-10-19(23)24)22-20(25)16-12-14-5-3-4-6-18(14)27-21(16)26/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,22,25)
InChIKeyTVCNSNZMOBEQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 921998-70-1): Procurement-Relevant Structural and Pharmacophoric Baseline


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 921998-70-1) is a synthetic hybrid molecule that fuses a 2-oxo-2H-chromene-3-carboxamide (coumarin‑3‑carboxamide) moiety with an N‑ethyl‑1,2,3,4‑tetrahydroquinolin‑2‑one scaffold [1]. The 2‑oxo‑2H‑chromene‑3‑carboxamide substructure is a recognized pharmacophore associated with anticancer and anti‑Helicobacter pylori activities, while the tetrahydroquinolin‑2‑one core is frequently exploited in CNS‑active ligands and kinase inhibitors [2]. The distinct combination of these two heterocycles, together with the N‑ethyl substituent, differentiates this compound from other members of the series that bear acetyl, methanesulfonyl, or unsubstituted nitrogen atoms.

Why N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Simply Swapped with Other Tetrahydroquinolinyl-Chromene Carboxamides


The tetrahydroquinolinyl‑chromene carboxamide series displays steep structure‑activity relationships driven by the N‑substituent on the quinolinone ring. Even a minor change from an N‑ethyl group (target compound) to an N‑acetyl (CAS 946245‑27‑8, MW 362.4 g/mol, same molecular formula) or N‑methylsulfonyl (CAS 941971‑96‑6, MW 398.4 g/mol, C₂₀H₁₈N₂O₅S) group alters hydrogen‑bonding capacity, polar surface area, and lipophilicity [1]. These variations can profoundly influence membrane permeability, protein binding, and metabolic stability. The broader coumarin‑3‑carboxamide literature confirms that even modest modifications (e.g., para‑fluoro vs. ortho‑fluoro on a phenyl ring) shift anticancer IC₅₀ values from 2.62–4.85 µM to over 100 µM [2]. Consequently, substituting the N‑ethyl analog with a close structural neighbor without re‑validation of the biological profile risks losing the desired potency, selectivity, or pharmacokinetic behaviour that a given lead‑optimisation programme has established.

Quantitative Comparator-Based Evidence for N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide


Molecular Weight and Lipophilicity Differentiate the N-Ethyl Analog from the Closest Structural Neighbors

The target compound (MW 362.4 g/mol, XLogP3 2.6) holds an intermediate position between the lighter unsubstituted analog 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (MW 334.33 g/mol, calculated XLogP3 ~2.0) and the heavier N‑methylsulfonyl analog (MW 398.4 g/mol, XLogP3 2.5) [1]. Its lipophilicity is 0.6 log units higher than that of the unsubstituted compound and 0.1 log units higher than that of the methylsulfonyl compound, predicting greater passive membrane permeability while retaining a molecular weight below 400 g/mol — a threshold generally favourable for oral absorption [2].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen‑Bond Donor Count Differentiates the N‑Ethyl Analog from Sulfonyl‑ and Carbonyl‑Substituted Comparators

The target compound possesses only 1 hydrogen‑bond donor (the amide NH), matching the unsubstituted and N‑acetyl analogs, whereas the N‑methylsulfonyl analog retains 1 HBD but carries 6 H‑bond acceptors (vs. 4) due to the sulfonyl oxygen atoms [1]. A higher acceptor count can reduce passive permeability across lipid bilayers and may negatively impact blood‑brain barrier penetration [2]. By retaining a lower HBA count, the N‑ethyl analog is predicted to have a superior permeability profile relative to the sulfonyl‑substituted series.

Medicinal chemistry Permeability Blood‑brain barrier

Coumarin‑3‑Carboxamide Pharmacophore Provides Class‑Level Anticancer Potency with High Selectivity Over Normal Cells

Although direct data for the N‑ethyl target compound are not available, the coumarin‑3‑carboxamide class has yielded derivatives with single‑digit micromolar IC₅₀ values against HepG2 (IC₅₀ = 2.62–4.85 µM) and sub‑micromolar activity against HeLa cells (IC₅₀ = 0.39–0.75 µM), while maintaining >100 µM cytotoxicity against LLC‑MK2 normal cell lines (selectivity index >20) [1]. These class‑level reference data provide a quantitative benchmark that any procurement‑grade analog, including the N‑ethyl variant, is expected to approach or exceed upon biological evaluation.

Anticancer activity Cytotoxicity Selectivity window

Rotatable Bond Count and Topological Polar Surface Area Align with CNS Drug‑Like Property Space

The target compound has 3 rotatable bonds and a topological polar surface area (TPSA) of 75.7 Ų [1]. Both values fall within the ranges associated with good oral bioavailability (rotatable bonds ≤10) and CNS penetration (TPSA <90 Ų) [2]. In contrast, the N‑methylsulfonyl analog (TPSA estimated at ~100 Ų due to the sulfonamide group) and the N‑acetyl analog (identical rotatable bonds but potentially higher TPSA from the acetyl carbonyl) may exceed desirable CNS thresholds. The N‑ethyl compound’s lower TPSA and modest flexibility make it a preferable candidate when CNS target engagement is a program goal.

CNS drug design Oral bioavailability Physicochemical property filters

Procurement‑Relevant Application Scenarios for N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide


Anticancer Lead‑Optimisation Programmes Requiring a Coumarin‑3‑Carboxamide Scaffold with Balanced Lipophilicity

The compound’s intermediate cLogP (2.6) and molecular weight (362.4 g/mol) [1] position it as a suitable starting point for hit‑to‑lead exploration in oncology. Coumarin‑3‑carboxamide congeners have demonstrated single‑digit micromolar IC₅₀ values against HepG2 and HeLa cells while sparing normal cells (IC₅₀ >100 µM) [2]. A procurement team building a screening library for kinase or apoptosis‑targeted anticancer agents would benefit from the N‑ethyl analog’s predicted selectivity and drug‑like properties.

CNS Drug Discovery Projects Seeking Brain‑Penetrant Small Molecules

With a topological polar surface area of 75.7 Ų (below the 90 Ų CNS cut‑off) and only 3 rotatable bonds [1], the N‑ethyl compound is computationally predicted to penetrate the blood‑brain barrier more readily than the N‑methylsulfonyl analog (estimated TPSA ≈100 Ų) [3]. Neuroscience‑focused procurement for receptor‑ or enzyme‑targeted screening decks should prioritise this analog when CNS exposure is a design requirement.

Structure‑Activity Relationship (SAR) Studies Differentiating N‑Substituent Effects on Potency and Selectivity

The N‑ethyl group distinguishes this compound from the N‑acetyl (CAS 946245‑27‑8) and N‑methylsulfonyl (CAS 941971‑96‑6) analogs, enabling direct SAR interrogation of how the N‑substituent influences target affinity, cellular potency, and metabolic stability [1]. Laboratories building focused libraries around the tetrahydroquinolinyl‑chromene scaffold should include this compound to probe the contribution of a non‑polar alkyl substituent versus acyl or sulfonyl counterparts.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.